5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the amino and methoxyphenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its effects on cellular processes are mediated through interactions with signaling pathways and regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles and pyrazole derivatives with various substituents. Examples include:
- 5-amino-N-phenyl-1H-pyrazole-4-carboxamide
- 3-amino-1H-pyrazole-4-carboxamide
- 4-amino-1H-pyrazole-5-carboxamide
Uniqueness
What sets 5-amino-N-(2-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets, while the amino group provides sites for further functionalization .
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7-10(11(13)16-15-7)12(17)14-8-5-3-4-6-9(8)18-2/h3-6H,1-2H3,(H,14,17)(H3,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRLEFRRTDPIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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